1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine
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Overview
Description
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes:
Nitration and Bromination: The starting material, 2-nitroaniline, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-2-nitroaniline.
Piperazine Substitution: The bromonitroaniline is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products:
Reduction: 1-(3-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
1-(3-Chloro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific positioning of the bromonitrophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
1-(3-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(15(12)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChI Key |
ZDDVIWZPYCKCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 |
Origin of Product |
United States |
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